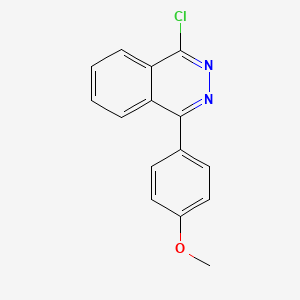

1-Chloro-4-(4-methoxyphenyl)phthalazine

Description

BenchChem offers high-quality 1-Chloro-4-(4-methoxyphenyl)phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(4-methoxyphenyl)phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-methoxyphenyl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYAPEMXDAIQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-(4-methoxyphenyl)phthalazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 1-Chloro-4-(4-methoxyphenyl)phthalazine. This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a reactive intermediate for the synthesis of a diverse range of biologically active molecules. Its utility stems from the strategic placement of a reactive chlorine atom on the phthalazine core, which allows for versatile functionalization.

Core Chemical and Physical Properties

1-Chloro-4-(4-methoxyphenyl)phthalazine is a substituted aromatic heterocyclic compound. The presence of the electron-rich methoxyphenyl group, the phthalazine nitrogen-containing scaffold, and the reactive chloro substituent contribute to its unique chemical character.

| Property | Value | Source(s) |

| CAS Number | 128615-83-8 | [1][2] |

| Molecular Formula | C₁₅H₁₁ClN₂O | [1] |

| Molecular Weight | 270.71 g/mol | [1] |

| Appearance | Likely a solid (crystalline or powder) | Inferred from related compounds[3] |

| Melting Point | Not explicitly reported; related compounds have melting points in the range of 109-163°C | Inferred from related compounds[3][4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. | Inferred from general properties of similar heterocyclic compounds. |

Synthesis of 1-Chloro-4-(4-methoxyphenyl)phthalazine

The synthesis of 1-Chloro-4-(4-methoxyphenyl)phthalazine is typically achieved through a two-step process. This involves the initial formation of the corresponding phthalazinone, followed by a chlorination reaction. This synthetic strategy is a common and effective method for preparing 1-chlorophthalazine derivatives.[5][6]

Step 1: Synthesis of 4-(4-methoxyphenyl)phthalazin-1(2H)-one

The precursor, 4-(4-methoxyphenyl)phthalazin-1(2H)-one, is synthesized via a condensation reaction between 2-(4-methoxybenzoyl)benzoic acid and hydrazine hydrate.

Experimental Protocol:

-

To a solution of 2-(4-methoxybenzoyl)benzoic acid in a suitable solvent such as absolute ethanol, add hydrazine hydrate.

-

The reaction mixture is then heated under reflux for several hours.

-

Upon cooling, the product, 4-(4-methoxyphenyl)phthalazin-1(2H)-one, precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[4]

Step 2: Chlorination to 1-Chloro-4-(4-methoxyphenyl)phthalazine

The synthesized 4-(4-methoxyphenyl)phthalazin-1(2H)-one is then converted to the target compound by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol:

-

A mixture of 4-(4-methoxyphenyl)phthalazin-1(2H)-one and phosphorus oxychloride (POCl₃) is heated under reflux. Phosphorus pentachloride (PCl₅) can be used as an additive to enhance the reaction.[5]

-

The reaction is monitored until completion.

-

After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.

-

The resulting precipitate, 1-Chloro-4-(4-methoxyphenyl)phthalazine, is collected by filtration.

-

The crude product is washed thoroughly with water and then purified, typically by recrystallization from a solvent such as ethanol.[5]

Caption: Synthetic workflow for 1-Chloro-4-(4-methoxyphenyl)phthalazine.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 1-Chloro-4-(4-methoxyphenyl)phthalazine is dominated by the C-Cl bond at the 1-position of the phthalazine ring. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom.

Nucleophilic Aromatic Substitution (SNA)

The chloro group is a good leaving group and can be readily displaced by a variety of nucleophiles. This makes the compound an excellent substrate for nucleophilic aromatic substitution reactions.

Mechanism: The reaction generally proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the phthalazine ring is temporarily disrupted. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. The presence of the nitrogen atoms in the phthalazine ring helps to stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the reaction.[7][8]

Common Nucleophiles:

-

N-Nucleophiles: Primary and secondary amines, hydrazines, and other nitrogen-containing heterocycles readily react to form the corresponding 1-amino- or 1-hydrazinyl-phthalazine derivatives.[5][6]

-

O-Nucleophiles: Alkoxides and phenoxides can displace the chloride to form ethers.

-

S-Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

1-Chloro-4-(4-methoxyphenyl)phthalazine is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

This reaction involves the coupling of the chlorophthalazine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for introducing new aryl or vinyl substituents at the 1-position.

Reaction Scheme:

Mechanism: The catalytic cycle typically involves:

-

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond of the phthalazine.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[9][10][11]

This is a palladium-catalyzed reaction for the formation of C-N bonds. It offers an alternative to classical nucleophilic substitution for the introduction of amino groups and can be particularly useful for less reactive amines or when milder conditions are required.

Reaction Scheme:

Mechanism: The mechanism is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, formation of a palladium-amido complex, and reductive elimination.[12][13][14]

Caption: Overview of key palladium-catalyzed cross-coupling reactions.

Spectroscopic Characterization

-

¹H NMR: The spectrum would show signals corresponding to the protons on the phthalazine ring system and the methoxyphenyl group. The protons on the benzene ring of the phthalazine would likely appear as multiplets in the aromatic region. The protons on the methoxyphenyl group would appear as two doublets (an AA'BB' system) in the aromatic region, and a singlet for the methoxy (-OCH₃) protons around 3.8 ppm.

-

¹³C NMR: The spectrum would display signals for all 15 carbon atoms. The carbon attached to the chlorine atom would be shifted downfield. The methoxy carbon would appear around 55 ppm.

-

IR Spectroscopy: Characteristic absorption bands would be expected for C=N and C=C stretching vibrations in the aromatic system (around 1600-1450 cm⁻¹), C-O stretching of the methoxy group, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for 1-Chloro-4-(4-methoxyphenyl)phthalazine. However, based on the safety information for related chlorophthalazines and other chlorinated heterocyclic compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[15][16]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Store in a tightly closed container in a dry and cool place.[2]

Applications in Research and Drug Development

1-Chloro-4-(4-methoxyphenyl)phthalazine is not typically an end-product but rather a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The phthalazine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including:

The ability to easily modify the 1-position of the phthalazine ring via the reactions described above allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

1-Chloro-4-(4-methoxyphenyl)phthalazine is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis is straightforward, and its reactivity is well-defined, centering on the facile displacement of the chloro group by various nucleophiles and its participation in modern cross-coupling reactions. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in the development of novel and potentially therapeutic compounds. As with all chemical reagents, appropriate safety precautions should be observed during handling and use.

References

-

Al-Azhar Bulletin of Science. (2008). Reactivity of 4-(4-Methoxyphenyl)-1(2h)-Phthalazinone Towards Some Nucleophiles. [Link]

-

Beilstein Journal of Organic Chemistry. (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. [Link]

-

LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

-

LookChem. (n.d.). 1-CHLOROPHTHALAZINE. [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-4-methoxyphthalazine. PubChem Compound Summary for CID 6401197. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-4-phenylphthalazine. PubChem Compound Summary for CID 272109. [Link]

-

National Institutes of Health. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

PMC. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

-

ResearchGate. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. [Link]

-

The Myers Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

-

LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. [Link]

-

LookChem. (n.d.). Phthalazine, 1-chloro-4-(4-methoxyphenyl)-. [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

-

SciSpace. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(4-methylphenyl)phthalazine. PubChem Compound Summary for CID 6408759. [Link]

-

Journal of Chemical & Pharmaceutical Research. (2012). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. [Link]

-

National Institutes of Health. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

-

The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

Greenbook. (2008). MATERIAL SAFETY DATA SHEET. [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

European Journal of Medicinal Chemistry. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. [Link]

-

POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... [Link]

-

PMC. (n.d.). 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H). [Link]

-

Nucleophilic Substitution Reactions. (n.d.). [Link]

-

Yale University. (n.d.). Mass Spectrometry meets Infrared Spectroscopy. [Link]

-

YouTube. (2013). Chapter 13 – IR spectroscopy & Mass Spectrometry. [Link]

-

Pendidikan Kimia. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]

-

SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. (n.d.). [Link]

-

ResearchGate. (n.d.). Structure of biologically active phthalazine derivatives.. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 1-CHLOROPHTHALAZINE. [Link]

-

Scilit. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. [Link]

-

PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

-

ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]

-

PMC. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. [Link]

-

PMC. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. [Link]

-

NIST WebBook. (n.d.). Benzene, 1-chloro-4-methoxy-. [Link]

-

EPA. (n.d.). 1-Chloro-4-[(4-methoxyphenyl)methoxy]benzene Properties. [Link]

-

ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

- 1. 128615-83-8|1-Chloro-4-(4-methoxyphenyl)phthalazine|BLD Pharm [bldpharm.com]

- 2. CAS No.128615-83-8,Phthalazine, 1-chloro-4-(4-methoxyphenyl)- Suppliers [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cas 5784-45-2,1-CHLOROPHTHALAZINE | lookchem [lookchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. echemi.com [echemi.com]

- 16. 1-Chloro-4-methoxyphthalazine | C9H7ClN2O | CID 6401197 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Chloro-4-(4-methoxyphenyl)phthalazine CAS number and identifiers

An In-Depth Technical Guide to 1-Chloro-4-(4-methoxyphenyl)phthalazine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Chloro-4-(4-methoxyphenyl)phthalazine, a key heterocyclic intermediate in medicinal chemistry. Phthalazine and its derivatives are recognized as a "privileged scaffold" in drug design, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The chloro-substituted phthalazine, in particular, serves as a versatile precursor for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.[1][4][5] This document will delve into its chemical identifiers, safety profile, a detailed synthesis protocol, and its pivotal role as a reactive intermediate for creating novel therapeutic agents.

Core Compound Identifiers and Physicochemical Properties

Accurate identification is the cornerstone of all chemical research. The fundamental identifiers for 1-Chloro-4-(4-methoxyphenyl)phthalazine are summarized below.

| Identifier | Value | Source |

| CAS Number | 128615-83-8 | [6] |

| Molecular Formula | C₁₅H₁₁ClN₂O | [6] |

| Molecular Weight | 270.71 g/mol | [6] |

| IUPAC Name | 1-Chloro-4-(4-methoxyphenyl)phthalazine | N/A |

| Canonical SMILES | COC1=CC=C(C2=NN=C(Cl)C3=C2C=CC=C3)C=C1 | [6] |

| MDL Number | MFCD03030035 | [6] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Chloro-4-(4-methoxyphenyl)phthalazine is not publicly available, data from structurally analogous compounds, such as 1-chloro-4-(4-methylphenyl)phthalazine, provide a reliable basis for assessing its potential hazards.[7] Standard laboratory precautions for handling chlorinated aromatic heterocyclic compounds should be strictly followed.

Inferred Hazard Profile:

| Hazard Class | GHS Classification | Precautionary Statement |

| Acute Oral Toxicity | Warning: H302 - Harmful if swallowed | P264, P270, P301+P312, P501 |

| Skin Irritation | Warning: H315 - Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | Warning: H319 - Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | Warning: H335 - May cause respiratory irritation | P261, P271, P304+P340, P403+P233 |

Source for GHS classifications and precautionary statements derived from analogous compounds.[7][8][9]

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8]

-

First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, call a POISON CENTER or doctor immediately.[8] If inhaled, move the person to fresh air.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of 1-chloro-4-arylphthalazines is a well-established process in medicinal chemistry. The most common and reliable route involves a two-step sequence: first, the cyclocondensation of an appropriate 2-aroylbenzoic acid with hydrazine to form the phthalazinone core, followed by chlorination.[10] This methodology ensures high yields and purity of the final reactive intermediate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(4-methoxyphenyl)phthalazin-1(2H)-one

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(4-methoxybenzoyl)benzoic acid (1 equivalent) and hydrazine hydrate (80% solution, 1.5 equivalents).

-

Solvent Addition: Add glacial acetic acid as the solvent (approximately 10 mL per gram of the starting acid).

-

Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.

-

Precipitation: A solid precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with water to remove any residual acetic acid and unreacted hydrazine.

-

Drying: Dry the collected solid under vacuum to yield 4-(4-methoxyphenyl)phthalazin-1(2H)-one as a stable intermediate.

Step 2: Synthesis of 1-Chloro-4-(4-methoxyphenyl)phthalazine

-

Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the dried 4-(4-methoxyphenyl)phthalazin-1(2H)-one (1 equivalent).

-

Chlorination: Add phosphorus oxychloride (POCl₃) in excess (at least 5 equivalents), which will also serve as the solvent.

-

Reaction: Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approximately 105°C) for 3-5 hours. The reaction should be monitored by TLC until the starting phthalazinone is consumed.

-

Removal of Excess Reagent: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done with caution in a fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the final product, 1-Chloro-4-(4-methoxyphenyl)phthalazine.

Synthesis Workflow Diagram

Caption: A two-step synthesis pathway for 1-Chloro-4-(4-methoxyphenyl)phthalazine.

Application in Drug Discovery: A Versatile Chemical Intermediate

The true value of 1-Chloro-4-(4-methoxyphenyl)phthalazine lies in its utility as a reactive intermediate. The chlorine atom at the C1 position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity allows for the facile introduction of a wide variety of functional groups, which is a cornerstone of modern medicinal chemistry for exploring SAR.

Researchers utilize this compound as a starting point to synthesize novel series of phthalazine derivatives with potential therapeutic applications.[1][5] By reacting it with various nucleophiles—such as amines, thiols, or alcohols—a diverse library of compounds can be generated and screened for biological activity against targets like kinases (e.g., VEGFR-2), microbes, or inflammatory pathways.[10][11]

Logical Workflow for Compound Library Generation

Caption: Versatility of the title compound in generating diverse chemical libraries.

This strategic approach enables the rapid development of novel chemical entities. For instance, the reaction of 1-chlorophthalazine derivatives with various amines has been a key strategy in developing potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy.[10][11]

Conclusion

1-Chloro-4-(4-methoxyphenyl)phthalazine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and medicinal chemistry. Its well-defined synthesis and, most importantly, its reactivity make it an invaluable starting material for creating novel molecules with therapeutic potential. The protocols and data presented in this guide offer researchers a solid foundation for the safe handling, synthesis, and strategic application of this versatile phthalazine derivative.

References

-

Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Available from: [Link]

-

PubChem. 1-Chloro-4-methoxyphthalazine. Available from: [Link]

-

PubChem. 1-Chloro-4-(4-methylphenyl)phthalazine. Available from: [Link]

-

Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Abstract. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

Wikipedia. Phthalazine. Available from: [Link]

-

Organic Chemistry Portal. Phthalazine synthesis. Available from: [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

-

PubMed Central. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Available from: [Link]

-

The Royal Society of Chemistry. Visible light amination/Smiles cascade: access to phthalazine derivatives. Available from: [Link]

-

National Institutes of Health. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Available from: [Link]

-

Taylor & Francis. Phthalazine – Knowledge and References. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. jocpr.com [jocpr.com]

- 6. 128615-83-8|1-Chloro-4-(4-methoxyphenyl)phthalazine|BLD Pharm [bldpharm.com]

- 7. 1-Chloro-4-(4-methylphenyl)phthalazine | C15H11ClN2 | CID 6408759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. aaronchem.com [aaronchem.com]

- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Process Optimization for 1-Chloro-4-(4-methoxyphenyl)phthalazine

Executive Summary

Compound: 1-Chloro-4-(4-methoxyphenyl)phthalazine (CAS: 128615-83-8) Primary Application: Key intermediate in the synthesis of Vardenafil (PDE5 Inhibitor).[1] Critical Process Parameter: Solubility differentials in chlorinated solvents vs. polar aprotic solvents.

This guide details the solubility behavior, thermodynamic modeling, and experimental determination protocols for 1-Chloro-4-(4-methoxyphenyl)phthalazine. As a lipophilic precursor to Vardenafil, understanding its solid-liquid equilibrium (SLE) is critical for optimizing the yield of the N-ethylpiperazine substitution step and designing efficient recrystallization processes.

Chemical Identity & Structural Implications[2][3][4]

The solubility profile of this compound is dictated by its rigid phthalazine core and the lipophilic chloro- and methoxyphenyl-substituents.

-

Lipophilicity: The chloro group at C1 and the methoxyphenyl group at C4 significantly reduce water solubility, making the compound highly soluble in halogenated solvents (DCM, Chloroform).

-

Crystallization Potential: The planar aromatic structure facilitates strong

stacking, requiring solvents with moderate polarity (e.g., Acetone, Ethyl Acetate) to break crystal lattice energy during heating, while promoting precipitation upon cooling.

Relative Solubility Ranking (Predicted & Empirical)

Based on structural analogs and Vardenafil synthesis patents [1, 2], the solubility hierarchy is:

| Solvent Class | Representative Solvents | Solubility Status | Process Utility |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Reaction medium; initial extraction. |

| Polar Aprotic | THF, DMF, DMSO | High | Alternative reaction solvents; high boiling point issues. |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Ideal for Crystallization (High |

| Alcohols | Methanol, Ethanol, IPA | Low-Moderate | Anti-solvents or co-solvents. |

| Aqueous | Water | Insoluble | Wash solvent for inorganic salts. |

Experimental Protocol: Dynamic Laser Monitoring

Standard Gravimetric methods are prone to error with volatile solvents. The Dynamic Laser Monitoring method is the industry standard for generating precise solubility curves.

Workflow Diagram

The following diagram outlines the self-validating workflow for determining the solubility curve.

Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology

-

Preparation: Place an excess amount of 1-Chloro-4-(4-methoxyphenyl)phthalazine into a jacketed glass vessel containing a known mass of solvent (e.g., Acetone).

-

Setup: Insert a laser probe (transmittance measurement) and a precision thermometer (

K). -

Equilibration: Agitate the suspension at the starting temperature (e.g., 283.15 K) for 30 minutes to ensure saturation.

-

Dynamic Measurement: Slowly increase the temperature at a controlled rate (e.g., 2 K/hour).

-

Detection: Record the temperature at which the laser transmittance intensity maximizes and plateaus. This indicates the saturation temperature (

) for the specific mass fraction. -

Replication: Repeat with varying solute/solvent ratios to construct the full curve (283 K to 323 K).

Thermodynamic Modeling

To scale up the process, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is preferred for phthalazine derivatives due to its accuracy in capturing non-ideal solution behavior [3, 4].

Modified Apelblat Equation

- : Mole fraction solubility of the solute.[2][3]

- : Absolute temperature (Kelvin).[3][4]

- : Empirical parameters derived from regression analysis.

Interpretation for Process Design:

-

Parameter B: Related to the enthalpy of solution. A negative B value confirms the process is endothermic (solubility increases with T).

-

Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions

Using the Van't Hoff analysis, we derive the driving forces:

-

Enthalpy (

): Positive values indicate endothermic dissolution. -

Entropy (

): Positive values indicate entropy-driven dissolution (disorder increases as the crystal lattice breaks). -

Gibbs Free Energy (

): Must be negative for spontaneous dissolution.

Process Application: Vardenafil Synthesis Optimization

The solubility data of 1-Chloro-4-(4-methoxyphenyl)phthalazine directly impacts the efficiency of the subsequent amination step (reaction with N-ethylpiperazine).

Solvent Exchange Strategy

Synthesis typically occurs in Dichloromethane (DCM) due to high solubility. However, purification requires a solvent switch.

Protocol:

-

Reaction: Perform chlorination in Toluene or DCM.

-

Distillation: Remove the reaction solvent under reduced pressure.

-

Crystallization: Add Acetone (or Acetone/Water 95:5).

-

Why? The solubility curve in Acetone is steep.

-

High T (50°C): Fully soluble (Purification).

-

Low T (0-5°C): Low solubility (High Yield Recovery).

-

Process Logic Diagram

Caption: Figure 2. Purification logic based on solubility differentials.

References

-

ChemicalBook. (n.d.). Vardenafil synthesis - reaction steps and intermediates.[5] Retrieved from ChemicalBook.[1] Link

-

World Intellectual Property Organization. (2009). Process for preparing vardenafil and its intermediates (WO2009030095A1). Google Patents. Link

-

Li, Y., et al. (2023).[3] Solubility Determination and Comprehensive Analysis of Heat-Resistant Energetic Materials. Journal of Molecular Liquids/PMC. Link

-

Tangirala, R., et al. (2018).[6] Solubility Measurement, Modeling, and Thermodynamic Functions for para-Methoxyphenylacetic Acid. Journal of Chemical & Engineering Data.[6] Link

-

PubChem. (n.d.).[7] 1-Chloro-4-(4-methoxyphenyl)phthalazine (CID 6401197). National Library of Medicine. Link

Sources

- 1. Vardenafil synthesis - chemicalbook [chemicalbook.com]

- 2. ThermoML:J. Chem. Thermodyn. 2019, 129, 148-158 [trc.nist.gov]

- 3. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physchemres.org [physchemres.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-Chloro-4-(4-methylphenyl)phthalazine | C15H11ClN2 | CID 6408759 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Beyond Compliance, Towards a Culture of Safety

An In-Depth Guide to the Safety Data Sheet for Chlorophthalazine Derivatives: A Resource for Researchers

Chlorophthalazine and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science.[1] As highly reactive intermediates, they are instrumental in the synthesis of novel compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5] The very reactivity that makes these molecules valuable, particularly the susceptibility of the chlorine atom to nucleophilic substitution, also dictates a stringent set of safety considerations.[1][6]

This guide is designed for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple recitation of Safety Data Sheet (SDS) sections, offering instead a deeper, mechanistic understanding of the "why" behind each safety recommendation. As a Senior Application Scientist, my objective is not just to ensure you follow protocols, but to empower you with the scientific rationale to make informed, safe decisions in a dynamic research environment. We will dissect the SDS, transforming it from a regulatory document into a practical, scientific tool for risk assessment and management.

Section 1: Identification

What It Is: This section provides the fundamental identity of the chemical, including its name, common synonyms, CAS (Chemical Abstracts Service) number, and molecular formula.[7] For example, the parent compound 1-Chlorophthalazine is identified by CAS No. 5784-45-2.[8][9] It also outlines the identified uses—primarily as a synthetic intermediate in industrial and scientific research—and any restrictions on use.[7][10]

Field Insight (The "Why"): Precise identification is the bedrock of safety. In a research context, a single substitution on the phthalazine ring can alter physical properties and toxicological profiles. The CAS number is the most reliable unique identifier, cutting through the ambiguity of various chemical names or internal lab codes. Understanding the intended use as a "reactive intermediate" immediately signals to the experienced chemist that the substance is designed to react, warranting careful handling to ensure it only reacts when and where intended.[4][11]

Section 2: Hazard Identification

What It Is: This is arguably the most critical section for immediate risk assessment. It details the substance's classification under the Globally Harmonized System (GHS), including hazard statements, pictograms, signal words, and precautionary statements.

Field Insight (The "Why"): These classifications are not arbitrary; they are derived from available toxicological and physical data. For 1-chlorophthalazine, the data points to specific, tangible risks.

Table 1: GHS Hazard Classification Summary for 1-Chlorophthalazine

| Hazard Class | GHS Category | Hazard Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][12] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [8][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [8] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [7]* |

Note: H302 is listed for 6-Bromo-1-chlorophthalazine, indicating a potential class effect for oral toxicity.[7]

The "Warning" signal word and the corresponding pictograms (e.g., exclamation mark) provide an immediate visual cue of the hazards.[7][8] The precautionary statements (like P261: "Avoid breathing dust") are direct, actionable instructions derived from these hazards.[8] A researcher seeing "H319: Causes serious eye irritation" understands instantly that eye protection is non-negotiable.

Section 3: Composition/Information on Ingredients

What It Is: This section specifies the chemical ingredients. For a pure substance, it will list the chemical name and CAS number.[13] For mixtures, it will list all hazardous components above certain concentration thresholds.

Field Insight (The "Why"): For the researcher, this section is crucial for understanding potential confounding factors. Synthesized derivatives may contain residual starting materials, solvents, or by-products from the reaction (e.g., from chlorination of a phthalazinone precursor).[14][15] These impurities can have their own hazard profiles. When interpreting experimental results or troubleshooting a reaction, always consider the purity of the starting chlorophthalazine derivative as detailed in this section.

Section 4: First-Aid Measures

What It Is: This provides explicit instructions for immediate medical care in case of accidental exposure.[16]

Field Insight (The "Why"): The advice provided is a direct countermeasure to the hazards identified in Section 2. The irritant nature of these compounds means that rapid decontamination is key to minimizing tissue damage.

Protocol 1: Emergency First-Aid for Chlorophthalazine Exposure

-

General Principle: Remove the individual from the source of exposure without endangering yourself.[17] If the person is unresponsive, check for breathing and call for emergency medical services immediately.[18]

-

Inhalation (H335):

-

Action: Immediately move the exposed person to fresh air.[18][19]

-

Rationale: This removes the irritant from the respiratory tract. The primary risk is respiratory irritation, so removing the source is the most critical step.

-

Follow-up: If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[20]

-

-

Skin Contact (H315):

-

Action: Immediately remove any contaminated clothing.[18] Flush the affected skin with copious amounts of cool water for at least 15 minutes.[21] Washing with soap and water is also recommended.[18]

-

Rationale: Water physically removes the compound and dilutes any remaining material, minimizing the duration of contact and thus the extent of irritation.

-

Follow-up: If skin irritation develops or persists, seek medical attention.[12]

-

-

Eye Contact (H319):

-

Action: Immediately flush the eyes with a gentle, steady stream of clean, lukewarm water for at least 15-20 minutes.[21][22] Hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[23] Remove contact lenses if present and easy to do so.[12][23]

-

Rationale: This is a critical, time-sensitive action. The "serious eye irritation" classification implies a risk of significant damage. Immediate and prolonged flushing is the only effective way to remove the chemical and prevent lasting injury.

-

Follow-up: Seek immediate medical attention after flushing, regardless of whether symptoms persist.[16]

-

-

Ingestion (H302):

Section 5: Fire-Fighting Measures

What It Is: This section outlines how to deal with a fire involving the chemical.

Field Insight (The "Why"): The molecular structure (C8H5ClN2) dictates the combustion by-products.[9] Thermal decomposition will inevitably produce toxic and irritating gases.

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam are appropriate.[16]

-

Specific Hazards: The key danger is not the flammability of the solid itself, but the hazardous gases produced upon heating.[16]

-

Carbon oxides (CO, CO₂): Incomplete combustion products.

-

Nitrogen oxides (NOx): Highly toxic respiratory irritants.

-

Hydrogen chloride (HCl): A highly corrosive and toxic gas formed from the chlorine atom.

-

-

Protective Equipment: Due to these toxic by-products, firefighters must wear a Self-Contained Breathing Apparatus (SCBA) and full protective gear.[20]

Section 6: Accidental Release Measures

What It Is: Provides procedures for cleaning up spills and leaks to minimize exposure and environmental contamination.[24]

Field Insight (The "Why"): The response strategy is based on the material's physical state (solid) and hazards (irritant, potentially toxic). The goal is containment and safe removal without creating new hazards (like airborne dust).

Protocol 2: Spill Cleanup for Chlorophthalazine Derivatives

-

Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition.[20]

-

Don Personal Protective Equipment (PPE): Before approaching the spill, don the appropriate PPE as described in Section 8 (gloves, lab coat, safety goggles, and if dust is a risk, a respirator).[16]

-

Containment: Prevent the powder from spreading or entering drains.[24]

-

Cleanup:

-

Gently sweep or scoop the solid material into a suitable, labeled container for hazardous waste.[16]

-

Crucial Step: AVOID creating dust. Do not use a standard vacuum cleaner. If available, a HEPA-filtered vacuum is appropriate. Lightly misting the powder with water may be an option to reduce dust, but only if the material's reactivity with water is not a concern.

-

-

Decontamination: Once the bulk material is removed, decontaminate the spill area with an appropriate solvent or detergent and water.

-

Disposal: Seal the container of waste material and dispose of it according to institutional and local hazardous waste regulations.[12]

Diagram 1: Emergency Response Workflow for Accidental Exposure

Caption: Logical flow for responding to an accidental exposure event.

Section 7: Handling and Storage

What It Is: Provides guidance on safe handling practices and appropriate storage conditions.[16]

Field Insight (The "Why"): The recommendations are a synthesis of the physical, chemical, and toxicological properties.

-

Handling: "Wash face, hands and any exposed skin thoroughly after handling" is a direct consequence of the skin irritant classification.[12] "Use only outdoors or in a well-ventilated area" addresses the respiratory irritation hazard.[12]

-

Storage: The common recommendation to "Store in freezer"[25] and "Sealed in dry"[25] or under an "inert atmosphere"[16] is directly related to the chemical reactivity. The chloro- group is susceptible to nucleophilic attack by atmospheric moisture (hydrolysis) over time, which would degrade the compound. Low temperatures slow down this and other potential degradation pathways, preserving the compound's integrity for research.

Section 8: Exposure Controls/Personal Protection

What It Is: Details Occupational Exposure Limits (OELs), engineering controls, and the required Personal Protective Equipment (PPE).

Field Insight (The "Why"): Safety is best achieved through a multi-layered approach known as the Hierarchy of Controls. PPE is the last line of defense, used when hazards cannot be eliminated or engineered out.

Diagram 2: Hierarchy of Controls for Safe Handling

Caption: The hierarchy of controls, prioritizing systemic over individual measures.

-

Engineering Controls: The primary engineering control for handling chlorophthalazine derivatives is a certified chemical fume hood. This contains airborne powders and vapors, protecting the user from inhalation.[12] Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory due to the H319 hazard.[12]

-

Skin Protection: A lab coat and chemical-resistant gloves are required. Nitrile gloves are a common choice, but one should always consult a glove compatibility chart for the specific compound and solvents being used.[16]

-

Respiratory Protection: Not typically required if work is performed in a fume hood. If weighing or handling large quantities outside of a hood, or if dust is generated, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with an organic vapor cartridge) may be necessary.[12][20]

-

Section 9: Physical and Chemical Properties

What It Is: A list of the substance's physical and chemical data.

Field Insight (The "Why"): This data is essential for experimental design and safety. For example, knowing the melting point helps in characterizing the compound, and knowing its solubility is critical for choosing appropriate reaction or cleanup solvents.

Table 2: Selected Physical & Chemical Properties of 1-Chlorophthalazine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅ClN₂ | [8][9] |

| Molecular Weight | 164.59 g/mol | [8][9] |

| Appearance | Brown Solid | [10] |

| Melting Point | 109-112 °C | [10] |

| Boiling Point | 364.3 °C at 760 mmHg | [10] |

| Solubility | Insoluble in water. Soluble in DMSO, Methanol. |[10] |

Section 10: Stability and Reactivity

What It Is: Describes the chemical stability and potential hazardous reactions.

Field Insight (The "Why"): This section explains the chemical's "personality."

-

Reactivity: The core reactivity of 1-chlorophthalazine is the facile nucleophilic substitution of the chlorine atom.[1] This is the basis for its utility in synthesis, reacting readily with nucleophiles like amines, hydrazines, thiols, and active methylene compounds.[4][6]

-

Chemical Stability: The compound is generally stable under recommended storage conditions (cool, dry, inert).[10] However, it is sensitive to moisture due to the potential for hydrolysis.[10]

-

Conditions to Avoid: Avoid heat and moisture.[10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and nucleophiles (unless a reaction is intended).[1]

Section 11: Toxicological Information

What It Is: Provides data on the health effects of exposure.

Field Insight (The "Why"): For many research chemicals, including specific chlorophthalazine derivatives, comprehensive toxicological data is limited. The SDS will often state "no data available" for endpoints like carcinogenicity, mutagenicity, or reproductive toxicity.[7]

This does not mean the absence of hazard. It means the hazard is unknown. Therefore, the compound must be handled with the assumption that it could be hazardous, following the principle of ALARA (As Low As Reasonably Achievable) for exposure. The known data on irritation and potential acute oral toxicity should be taken as the minimum hazard profile.[7][8] These compounds are often biologically active and should be treated as pharmaceutical compounds of unknown potency.[13][26]

Section 12: Ecological Information

What It Is: Information on the environmental impact of the chemical.

Field Insight (The "Why"): Similar to toxicology, detailed ecotoxicity data is often unavailable for specific research chemicals.[7] The guiding principle for researchers is to prevent any release into the environment.[16] All waste and contaminated materials must be collected and treated as hazardous chemical waste.

Section 13: Disposal Considerations

What It Is: Guidance on proper waste disposal.

Field Insight (The "Why"): Due to their reactivity and potential toxicity, chlorophthalazine derivatives cannot be disposed of down the drain or in regular trash. They must be collected in a designated, sealed, and properly labeled hazardous waste container. Disposal must be handled by a licensed environmental services company in accordance with all local, state, and federal regulations.[12]

Section 14: Transport Information

What It Is: Provides shipping classification information (e.g., DOT, IATA, IMDG).

Field Insight (The "Why"): In many cases, these compounds may not be regulated as hazardous materials for transport in the quantities used for research. However, this can change based on the specific derivative and quantity. It is the shipper's responsibility to ensure compliance with all transport regulations.[27]

Section 15: Regulatory Information

What It Is: Lists safety, health, and environmental regulations specific to the substance.

Field Insight (The "Why"): This section indicates whether the chemical is listed on national inventories like the US Toxic Substances Control Act (TSCA) or the European Inventory of Existing Commercial Chemical Substances (EINECS).[20] This is more relevant for industrial-scale use than for laboratory research, but it provides context on the chemical's regulatory status.

Section 16: Other Information

What It Is: Includes the date the SDS was prepared or last revised, and a disclaimer.

Field Insight (The "Why"): Always check the revision date. An older SDS may not reflect the most current toxicological data or regulatory classifications. Science is constantly evolving, and so is our understanding of chemical safety.

Conclusion

The Safety Data Sheet for chlorophthalazine derivatives is more than a document; it is a summary of our collective scientific understanding of a molecule's potential to cause harm. For the researcher, every section provides critical data points that inform safe handling, experimental design, and emergency preparedness. By understanding the chemical principles that underpin the hazards—the irritant nature, the reactivity of the chloro group, and the potential for unknown biological activity—we can move from rote compliance to an informed, proactive culture of safety in the laboratory.

References

- Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity - Taylor & Francis.

- chemical properties of the phthalazine ring system - Benchchem.

- 6-BROMO-1-CHLOROPHTHALAZINE SDS, 470484-70-9 Safety D

- First Aid Procedures for Chemical Hazards | NIOSH - CDC.

- First Aid: Chemical Exposure.

- 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem - NIH.

- Product Class 10: Phthalazines.

- Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul

- Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity - Taylor & Francis.

- Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine - Der Pharma Chemica.

- Cas 5784-45-2,1-CHLOROPHTHALAZINE - LookChem.

- Section 6: Accidental Release Measures.

-

1-Chlorophthalazine | CAS 5784-45-2 - LGC Standards. [Link]

- Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents - IISTE.org.

- 5784-45-2|1-Chlorophthalazine|BLD Pharm.

- Recent Developments in Chemistry of Phthalazines - Longdom Publishing.

- Poison Exposure: Signs, Symptoms, and First Aid | Red Cross.

- SAFETY D

- Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides

- SAFETY D

- (PDF)

- chlorazine - Safety D

- Quick Action for Eye Emergencies: First Aid Tips - Stirling Eye Care.

- First Aid for Chemical Exposures - CCOHS.

- MATERIAL SAFETY DATA SHEETS 1-CHLOROPHTHALAZINE - Cleanchem Labor

- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Deriv

- (PDF)

- 1-Chlorophthalazine - ChemScene.

- SAFETY D

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. longdom.org [longdom.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. echemi.com [echemi.com]

- 8. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Chlorophthalazine | CAS 5784-45-2 | LGC Standards [lgcstandards.com]

- 10. Cas 5784-45-2,1-CHLOROPHTHALAZINE | lookchem [lookchem.com]

- 11. scispace.com [scispace.com]

- 12. fishersci.com [fishersci.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. redcross.org [redcross.org]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 22. Summer Eye Safety: First Aid for Emergencies | Stirling Eye Care [stirlingeyecare.com]

- 23. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 24. cdp.dhs.gov [cdp.dhs.gov]

- 25. 5784-45-2|1-Chlorophthalazine|BLD Pharm [bldpharm.com]

- 26. researchgate.net [researchgate.net]

- 27. chemscene.com [chemscene.com]

Technical Guide: Pharmacological & Synthetic Utility of 1-Chloro-4-(4-methoxyphenyl)phthalazine Intermediates

Executive Summary

1-Chloro-4-(4-methoxyphenyl)phthalazine represents a "privileged scaffold" in modern medicinal chemistry. It serves as a high-value electrophilic intermediate (warhead) for generating diverse libraries of bioactive heterocycles. Its structural core—a phthalazine bicyclic system substituted with a lipophilic 4-methoxyphenyl group—is critical for binding affinity in targets such as Phosphodiesterase 4 (PDE4) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) .

This guide details the synthetic access, chemical reactivity, and pharmacological validation of this intermediate, designed for researchers requiring high-fidelity protocols and mechanistic insights.

Part 1: Structural Analysis & Synthetic Access

The "L-Shaped" Pharmacophore

The pharmacological potency of this intermediate stems from its ability to adopt a conformation that mimics the "L-shape" required for Type II kinase inhibitors and PDE4 inhibitors.

-

The Phthalazine Core: Provides a rigid, planar platform for

stacking interactions (e.g., with Phenylalanine residues in the ATP binding pocket). -

The 4-Methoxyphenyl Group: Acts as a hydrophobic anchor. In PDE4 inhibitors, this moiety mimics the 3-cyclopentyloxy group of Rolipram, filling the hydrophobic Q-pocket.

-

The 1-Chloro Position: The "Warhead." A highly reactive electrophile susceptible to Nucleophilic Aromatic Substitution (

), allowing for the rapid attachment of solubilizing tails (piperazines) or hydrogen-bond donors (hydrazines/ureas).

Synthetic Pathway

The synthesis is a convergent three-step protocol starting from phthalic anhydride.

DOT Diagram 1: Synthetic Workflow

Caption: Step-wise synthesis from precursor to the reactive chloro-intermediate.

Part 2: Chemical Reactivity (The Divergent Hub)

The utility of 1-Chloro-4-(4-methoxyphenyl)phthalazine lies in its chlorine atom. Unlike a standard aryl chloride, the nitrogen atoms in the phthalazine ring withdraw electron density, activating the C1 position for displacement.

Key Transformations:

-

Hydrazinolysis: Reaction with hydrazine hydrate yields 1-hydrazinyl-4-(4-methoxyphenyl)phthalazine . This is the precursor for triazolo-phthalazine fused systems (anti-inflammatory/anticonvulsant activity).

-

Amination (

): Reaction with anilines or aliphatic amines (e.g., N-methylpiperazine) generates VEGFR-2 inhibitors. The amine tail often protrudes into the solvent-exposed region of the kinase, improving solubility. -

Etherification: Reaction with alkoxides generates alkoxy-phthalazines, often explored for PDE4 selectivity.

Part 3: Pharmacological Profiles

PDE4 Inhibition (Anti-Inflammatory)

The 4-methoxyphenyl-phthalazine scaffold is a structural evolution of Rolipram .

-

Mechanism: The methoxyphenyl group occupies the hydrophobic pocket usually bound by the cyclopentyloxy group of Rolipram.

-

Advantage: Phthalazines often show reduced emetic potential (a common side effect of PDE4 inhibitors) due to differential binding kinetics between PDE4 High-Affinity and Low-Affinity conformers.

VEGFR-2 Inhibition (Oncology)

Derivatives synthesized from this intermediate act as ATP-competitive inhibitors.

-

Binding Mode: The phthalazine nitrogen accepts a hydrogen bond from the hinge region (Cys919 in VEGFR-2). The methoxyphenyl group engages in hydrophobic interactions in the back pocket.

-

Potency: 1-anilino-substituted derivatives have demonstrated

values in the nanomolar range (20–80 nM) against VEGFR-2.

DOT Diagram 2: Pharmacological Logic (SAR)

Caption: Structure-Activity Relationship linking the intermediate to biological targets.

Part 4: Validated Experimental Protocols

Synthesis of 1-Chloro-4-(4-methoxyphenyl)phthalazine

Note: All steps must be performed in a fume hood.

Step 1: Formation of Phthalazinone

-

Reagents: Dissolve o-(4-methoxybenzoyl)benzoic acid (10 mmol) in absolute ethanol (30 mL).

-

Cyclization: Add Hydrazine hydrate (99%, 15 mmol) dropwise.

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

-

Isolation: Cool the mixture. The solid product, 4-(4-methoxyphenyl)phthalazin-1(2H)-one, will precipitate. Filter, wash with cold ethanol, and dry.

Step 2: Chlorination (The Critical Step)

-

Reagents: Place the dried phthalazinone (5 mmol) in a round-bottom flask.

-

Activator: Add Phosphorus Oxychloride (

, 15 mL) carefully. -

Reaction: Reflux for 3 hours. The suspension will clear as the chloro-imidate forms.

-

Quenching (Hazard): Cool the reaction mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess

. -

Neutralization: Adjust pH to ~8 using saturated

solution. -

Extraction: Extract with Dichloromethane (

mL). Dry over anhydrous-

Product: Yellowish solid.

-

Purity Check: Mass Spec (

peak for Chlorine isotope).

-

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

To validate the pharmacological potential of derivatives generated from this intermediate:

-

Seeding: Seed cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Dissolve the phthalazine derivative in DMSO. Treat cells with serial dilutions (0.1

M to 100 -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Data Summary: Representative Potency of Derivatives

| Derivative Type | Substitution (C1) | Target | Approx.

References

-

Phthalazine PDE4 Inhibitors (Part 2): Napoletano, M., et al. "Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives." Bioorganic & Medicinal Chemistry Letters, 2001. Link

-

VEGFR-2 Inhibition: Emam, S. M., et al. "Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis."[6] RSC Advances, 2023. Link

-

Cytotoxicity & Synthesis: El-Rayes, S. M., et al. "Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents." Der Pharma Chemica, 2011. Link

-

General Phthalazine Synthesis: Kessler, S. N., & Wegner, H. A.[7] "Lewis Acid Catalyzed Inverse Electron-Demand Diels–Alder Reaction of 1,2-Diazines."[7] Organic Letters, 2012.[7] Link

Sources

- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phthalazine synthesis [organic-chemistry.org]

Technical Guide: Stability Profile of 1-Chloro-4-(4-methoxyphenyl)phthalazine

Topic: Stability of 1-Chloro-4-(4-methoxyphenyl)phthalazine under ambient conditions Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

1-Chloro-4-(4-methoxyphenyl)phthalazine (CAS: 128615-83-8) is a functionalized heterocyclic building block primarily used in the synthesis of bioactive phthalazine derivatives (e.g., PDE inhibitors, antitumor agents).[1][2] Its stability profile is defined by the high electrophilicity of the C1-chloro substituent .

Under ambient conditions, the compound is metastable . While kinetically stable in the solid state if stored correctly, it exhibits significant moisture sensitivity in solution or high-humidity environments. The primary degradation pathway is hydrolysis to the thermodynamically favored 4-(4-methoxyphenyl)phthalazin-1(2H)-one. This guide details the mechanistic underpinnings of this instability and provides validated protocols for handling and stress testing.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

| Property | Detail |

| Chemical Name | 1-Chloro-4-(4-methoxyphenyl)phthalazine |

| CAS Number | 128615-83-8 |

| Molecular Formula | C₁₅H₁₁ClN₂O |

| Molecular Weight | 270.71 g/mol |

| Structural Core | Phthalazine (Benzo[d]pyridazine) |

| Key Functional Groups | Imidoyl chloride-like C-Cl (C1), Aryl ether (Methoxy), Diazine ring |

| Appearance | Yellow to brownish crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water (hydrolyzes) |

Degradation Mechanisms: The Core Analysis

To understand the stability of this molecule, one must recognize that the C1-position in the phthalazine ring functions chemically as a cyclic imidoyl chloride . The nitrogen atoms in the ring withdraw electron density, making the carbon attached to the chlorine highly electron-deficient and susceptible to nucleophilic attack.

Hydrolysis (Primary Failure Mode)

The most critical stability risk is hydrolysis. Upon exposure to moisture (atmospheric or solvent-borne), the C-Cl bond undergoes nucleophilic aromatic substitution (

-

Mechanism: Water attacks the electrophilic C1 position.

-

Intermediate: Formation of a tetrahedral intermediate (Meisenheimer-like complex).

-

Elimination: Loss of HCl restores aromaticity.

-

Tautomerization: The resulting 1-hydroxyphthalazine tautomerizes almost exclusively to the amide (lactam) form, 4-(4-methoxyphenyl)phthalazin-1(2H)-one . This lactam is extremely stable and represents the "thermodynamic sink" of the material.

Photolytic & Oxidative Stress

-

Photolysis: The extended conjugation of the 4-arylphthalazine system absorbs strongly in the UV region. Prolonged exposure to UV light can induce radical formation at the benzylic positions or N-oxide formation, though this is secondary to hydrolytic risks.

-

Oxidation: The 4-methoxy group is generally stable under ambient conditions but can undergo oxidative O-demethylation under forced degradation (e.g., cytochrome P450 mimics or strong radical oxidants).

Mechanistic Pathway Diagram

Figure 1: The hydrolytic degradation pathway of 1-chlorophthalazines to the stable phthalazinone.

Experimental Validation Protocols

As a researcher, you cannot rely on generic data. You must validate the integrity of your specific batch. Use the following "Self-Validating" protocols.

HPLC Purity & Stability Assay

This method separates the parent chloro-compound from the hydrolyzed lactam impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 280 nm.

-

Expected Retention:

Forced Degradation (Stress Testing) Workflow

Perform these tests to establish the specific

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | Dissolve in THF/0.1 N HCl (1:1). Stir at RT for 4h. | Rapid conversion to Phthalazinone. Confirm loss of Cl via LC-MS (M-Cl + OH). |

| Base Hydrolysis | Dissolve in THF/0.1 N NaOH (1:1). Stir at RT for 1h. | Immediate conversion to Phthalazinone. |

| Oxidation | Dissolve in THF + 3% H₂O₂. Stir 24h. | Potential N-oxide formation or ring opening (minor compared to hydrolysis). |

| Photostability | Solid state thin layer, expose to 1.2 million lux hours. | Yellowing of solid; check for dimerization or radical products. |

Rapid Quality Check (TLC)

For a quick bench-side check before running a reaction:

-

Stationary Phase: Silica Gel 60 F254.

-

Eluent: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV lamp.

-

Observation: The starting material (

) will be less polar than the hydrolysis product (

Handling & Storage Strategy

Based on the reactivity profile, strict adherence to the following storage conditions is required to maintain purity >98%.

-

Moisture Exclusion (Critical):

-

Store under an inert atmosphere (Argon or Nitrogen).

-

Use secondary containment with active desiccants (e.g., silica gel or molecular sieves).

-

Do not store in simple screw-cap vials in a fridge without Parafilm or a desiccator; condensation upon warming will hydrolyze the surface layer.

-

-

Temperature Control:

-

Long-term: -20°C (Freezer).

-

Short-term: 2-8°C (Refrigerator).

-

Always allow the container to equilibrate to room temperature before opening to prevent condensation.

-

-

Solvent Selection for Reactions:

-

Avoid protic solvents (MeOH, EtOH, Water) unless the intention is to displace the chloride.

-

Use anhydrous aprotic solvents (DCM, THF, DMF, Toluene) for substitution reactions.

-

Scavenge generated HCl with non-nucleophilic bases (e.g., DIPEA, Et3N) to prevent acid-catalyzed degradation.

-

References

-

PubChem. (2025).[7][4] 1-Chloro-4-(4-methoxyphenyl)phthalazine (Compound Summary). National Library of Medicine. [Link]

-

Der Pharma Chemica. (2016). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. (Demonstrates the reactivity of the 1-chloro-4-arylphthalazine scaffold towards nucleophiles). [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Advanced Developments of Different Synthetic Routes of Phthalazine Derivatives. (Review of chlorophthalazine hydrolysis and substitution chemistry). [Link]

-

MDPI. (2022). Reactivity of 1-Chlorophthalazine Derivatives in SNAr Reactions. (Mechanistic insight into the displacement of the C1-chloro group). [Link]

Sources

- 1. Phthalazine, 1-chloro-4-[4-(3-chlorophenyl)-1-piperazinyl]- | 100240-84-4 [chemnet.com]

- 2. CAS No.128615-83-8,Phthalazine, 1-chloro-4-(4-methoxyphenyl)- Suppliers [lookchem.com]

- 3. scilit.com [scilit.com]

- 4. 1-Chloro-4-(4-methylphenyl)phthalazine | C15H11ClN2 | CID 6408759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iiste.org [iiste.org]

- 6. A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Chloro-4-methoxyphthalazine | C9H7ClN2O | CID 6401197 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity Profile of the Chlorine Leaving Group in Phthalazine Cores: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous bioactive compounds.[1][2] A critical step in the functionalization of this core is the nucleophilic aromatic substitution (SNAr) of a chlorine atom, typically at the C1 or C4 position. This guide provides a comprehensive analysis of the reactivity profile of the chlorine leaving group on the phthalazine core. We will explore the underlying electronic principles that govern this reactivity, detail the SNAr mechanism, evaluate the factors influencing reaction outcomes, and provide field-proven experimental protocols for the synthesis and derivatization of key chlorophthalazine intermediates.

The Phthalazine Core: An Electron-Deficient System Primed for Nucleophilic Attack

The phthalazine ring system consists of a benzene ring fused to a pyridazine ring.[1] This fusion of an aromatic carbocycle with a diazine heterocycle creates a unique electronic landscape. The two nitrogen atoms within the pyridazine moiety are highly electronegative, exerting a strong electron-withdrawing effect on the entire ring system. This inductive effect, combined with mesomeric stabilization of anionic intermediates, renders the phthalazine core electron-deficient and thus highly susceptible to attack by nucleophiles.[3]

This inherent electrophilicity is the fundamental reason why halogenated phthalazines, particularly 1-chlorophthalazine and 1,4-dichlorophthalazine, are such versatile and widely used synthetic intermediates.[4][5] The chlorine atom at the C1 or C4 position, adjacent to a ring nitrogen, is significantly activated towards displacement, serving as an excellent leaving group in SNAr reactions.

The SNAr Mechanism: A Stepwise Pathway to Functionalization

The displacement of chlorine from a phthalazine core does not proceed via SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbon atoms.[6] Instead, it follows a well-established addition-elimination SNAr mechanism.[3][6] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

The reaction proceeds in two distinct steps:

-

Nucleophilic Addition & Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon atom bearing the chlorine atom (the ipso-carbon). This initial attack is typically the rate-determining step.[7] The aromaticity of the ring is temporarily broken, resulting in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge of this complex is effectively delocalized across the ring system, with significant stabilization provided by the electronegative nitrogen atoms and any other electron-withdrawing groups present.[3][6]

-

Elimination of the Leaving Group & Aromaticity Restoration: In the second, faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This step restores the energetically favorable aromatic system, driving the reaction to completion.[7]